molecular formula C16H18N2O4S B5874909 ethyl (4-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbamate

ethyl (4-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbamate

Cat. No.: B5874909
M. Wt: 334.4 g/mol
InChI Key: CRYSZFVLVFHQLM-UHFFFAOYSA-N
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Description

Ethyl (4-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbamate is a chemical compound with the molecular formula C12H17NO4S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an ethyl carbamate group attached to a phenyl ring, which is further substituted with a sulfonyl amino group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbamate typically involves the reaction of ethyl chloroformate with 4-{[(4-methylphenyl)sulfonyl]amino}phenol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Temperature: Room temperature to 50°C
  • Solvent: Dichloromethane or tetrahydrofuran
  • Reaction time: 2-4 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Preparation of 4-{[(4-methylphenyl)sulfonyl]amino}phenol.
  • Reaction with ethyl chloroformate in the presence of a base.
  • Purification through recrystallization or column chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

Ethyl (4-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.

    Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl (4-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbamate involves its interaction with specific molecular targets. The sulfonyl amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl (4-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbamate can be compared with other similar compounds, such as:

  • Ethyl (4-bromophenyl)sulfonyl (phenyl)carbamate
  • Ethyl (4-fluorophenyl)sulfonyl (phenyl)carbamate
  • Ethyl N-(2-ethylphenyl)carbamate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl N-[4-[(4-methylphenyl)sulfonylamino]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-3-22-16(19)17-13-6-8-14(9-7-13)18-23(20,21)15-10-4-12(2)5-11-15/h4-11,18H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYSZFVLVFHQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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